molecular formula C11H13ClN2O2 B12332934 D-(+)-tryptophan hydrochloride CAS No. 36760-46-0

D-(+)-tryptophan hydrochloride

Cat. No.: B12332934
CAS No.: 36760-46-0
M. Wt: 240.68 g/mol
InChI Key: GTVXHTBGOYJORD-UHFFFAOYSA-N
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Description

D-(+)-Tryptophan hydrochloride: is a stereoisomer of the amino acid tryptophan, which is essential in the human diet. It is characterized by the presence of an indole functional group and is occasionally found in naturally produced peptides. This compound is particularly significant in various biochemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-(+)-tryptophan hydrochloride typically involves the resolution of racemic tryptophan or the direct synthesis from precursor compounds. One common method includes the use of enzymatic resolution, where specific enzymes selectively react with one enantiomer, leaving the desired D-(+)-tryptophan. Another method involves chemical synthesis using chiral catalysts that favor the formation of the D-(+)-enantiomer.

Industrial Production Methods: Industrial production often employs fermentation processes using genetically modified microorganisms that can produce D-(+)-tryptophan. These microorganisms are cultured in controlled environments, and the compound is extracted and purified from the fermentation broth. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions: D-(+)-Tryptophan hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of compounds such as indole-3-acetaldehyde.

    Reduction: Reduction reactions can convert the compound into tryptamine.

    Substitution: Substitution reactions often involve the replacement of the amino group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are frequently used.

    Substitution: Conditions often involve the use of strong acids or bases to facilitate the reaction.

Major Products:

    Oxidation: Indole-3-acetaldehyde

    Reduction: Tryptamine

    Substitution: Various substituted tryptophan derivatives

Scientific Research Applications

Chemistry: D-(+)-Tryptophan hydrochloride is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis.

Biology: In biological research, this compound is used to study protein synthesis and enzyme interactions. It serves as a model compound to understand the behavior of amino acids in biological systems.

Medicine: Medically, this compound is explored for its potential therapeutic effects. It is investigated for its role in neurotransmitter synthesis, particularly serotonin, which is crucial for mood regulation.

Industry: In the industrial sector, this compound is used in the production of dietary supplements and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

D-(+)-Tryptophan hydrochloride exerts its effects primarily through its role as a precursor to serotonin. The compound is metabolized by the enzyme tryptophan hydroxylase to form 5-hydroxytryptophan, which is then decarboxylated to produce serotonin. This neurotransmitter plays a vital role in regulating mood, sleep, and appetite.

Comparison with Similar Compounds

    L-Tryptophan: The L-enantiomer of tryptophan, which is more commonly found in nature and is also a precursor to serotonin.

    Tryptamine: A decarboxylation product of tryptophan, involved in various biological processes.

    5-Hydroxytryptophan: An intermediate in the synthesis of serotonin from tryptophan.

Uniqueness: D-(+)-Tryptophan hydrochloride is unique due to its specific stereochemistry, which influences its interaction with enzymes and receptors differently compared to its L-counterpart. This makes it valuable in research settings where the stereospecific behavior of molecules is crucial.

Properties

CAS No.

36760-46-0

Molecular Formula

C11H13ClN2O2

Molecular Weight

240.68 g/mol

IUPAC Name

2-amino-3-(1H-indol-3-yl)propanoic acid;hydrochloride

InChI

InChI=1S/C11H12N2O2.ClH/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10;/h1-4,6,9,13H,5,12H2,(H,14,15);1H

InChI Key

GTVXHTBGOYJORD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N.Cl

Origin of Product

United States

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